molecular formula C21H26N4O3 B2418219 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide CAS No. 2415603-38-0

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide

Cat. No.: B2418219
CAS No.: 2415603-38-0
M. Wt: 382.464
InChI Key: ZTBRXMNRRYMFEB-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a pyrazole moiety, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclohexene Derivative: The starting material, cyclohexene, undergoes a series of reactions to introduce the ethyl group at the 2-position.

    Introduction of the Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the phenyl ring through a coupling reaction.

    Oxamide Formation: The final step involves the formation of the oxamide linkage by reacting the intermediate compounds with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the pyrazole moiety suggests potential interactions with proteins involved in signal transduction and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-[2-(Cyclohexen-1-yl)ethyl]-N’-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide lies in its combination of functional groups and structural features. The presence of both cyclohexene and pyrazole moieties, along with the oxamide linkage, provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c26-19(17-7-9-18(10-8-17)25-14-4-12-24-25)15-23-21(28)20(27)22-13-11-16-5-2-1-3-6-16/h4-5,7-10,12,14,19,26H,1-3,6,11,13,15H2,(H,22,27)(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBRXMNRRYMFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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